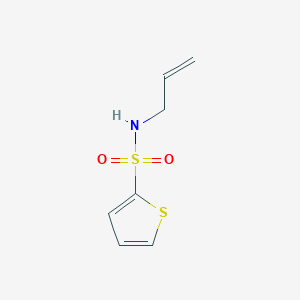

N-(prop-2-en-1-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

N-(prop-2-en-1-yl)thiophene-2-sulfonamide derivatives have shown potential as inhibitors of carbonic anhydrase isoenzymes. Studies like the one by Alım, Köksal, and Karaman (2020) demonstrated the inhibitory effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. This suggests their potential therapeutic applications in diseases where modulation of carbonic anhydrase activity is beneficial (Alım, Köksal, & Karaman, 2020).

Molecular Properties and Chemical Interactions

Computational studies, like those conducted by Mubarik et al. (2021), on thiophene sulfonamide derivatives, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide, have been focused on understanding their structural, molecular orbitals, and optical properties. These studies are crucial for drug design, indicating how these compounds interact at the molecular level, which is essential for their effectiveness in therapeutic applications (Mubarik et al., 2021).

Synthesis and Preparation Techniques

Research by Cao et al. (2021) highlights the importance of developing efficient, environmentally friendly, and economic processes for the preparation of sulfonamides, including N-(prop-2-en-1-yl)thiophene-2-sulfonamide. These methods are significant for pharmaceutical industry applications, particularly in drug design and discovery programs (Cao et al., 2021).

Antibacterial and Antitumor Activities

Compounds like N-(prop-2-en-1-yl)thiophene-2-sulfonamide have been studied for their potential antibacterial and antitumor activities. For instance, Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, showing promising results as antitumor and antibacterial agents. This indicates the potential of N-(prop-2-en-1-yl)thiophene-2-sulfonamide derivatives in medical applications beyond their established role as carbonic anhydrase inhibitors (Hafez, Alsalamah, & El-Gazzar, 2017).

Direcciones Futuras

Thiophene derivatives, including “N-(prop-2-en-1-yl)thiophene-2-sulfonamide”, continue to be of interest to scientists due to their potential biological activity . Future research may focus on exploring the biological effects of this compound and developing advanced compounds with a variety of biological effects.

Propiedades

IUPAC Name |

N-prop-2-enylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHGVYZXVHHKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)

![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)

![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide](/img/structure/B2596235.png)